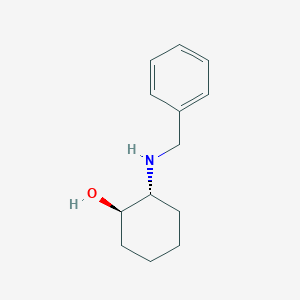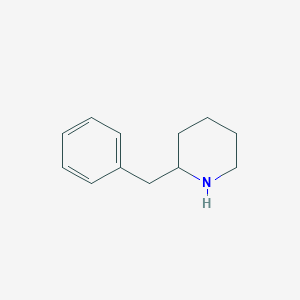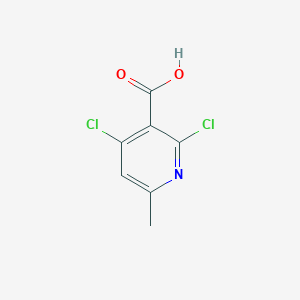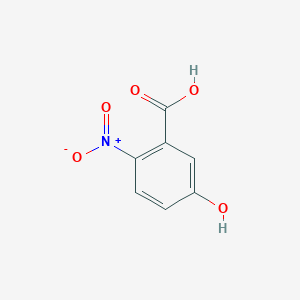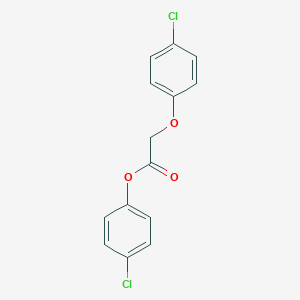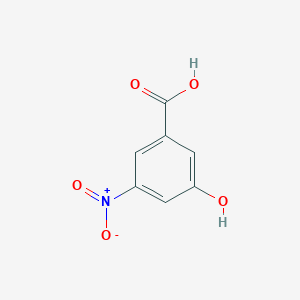
2,7-Dinitrothianthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dinitrothianthrene (DNT) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical and physical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DNT is widely used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs.
作用机制
The mechanism of action of 2,7-Dinitrothianthrene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules, leading to genotoxicity and carcinogenicity. 2,7-Dinitrothianthrene is also known to induce oxidative stress and inflammation, which can contribute to its toxicity.
生化和生理效应
2,7-Dinitrothianthrene has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. 2,7-Dinitrothianthrene exposure has been associated with increased risk of cancer, respiratory diseases, and cardiovascular diseases in humans and laboratory animals.
实验室实验的优点和局限性
2,7-Dinitrothianthrene has several advantages as a model compound for studying the environmental fate and toxicity of PAHs. It is relatively stable and easy to handle, and its properties are well-characterized. However, 2,7-Dinitrothianthrene has several limitations, including its low solubility in water and its toxicity to laboratory animals and human cells.
未来方向
There are several future directions for research on 2,7-Dinitrothianthrene and PAHs. One direction is to study the metabolic pathways and reactive metabolites involved in 2,7-Dinitrothianthrene toxicity. Another direction is to develop new analytical methods for the detection and quantification of 2,7-Dinitrothianthrene and other PAHs in environmental samples. Additionally, more research is needed to understand the long-term health effects of 2,7-Dinitrothianthrene exposure in humans and laboratory animals.
Conclusion
In conclusion, 2,7-Dinitrothianthrene is a widely used model compound for studying the environmental fate and toxicity of PAHs. Its unique chemical and physical properties make it an ideal reference standard for the identification and quantification of PAHs in environmental samples. However, its toxicity to laboratory animals and human cells highlights the need for caution in its use and handling. Further research is needed to fully understand the mechanisms of 2,7-Dinitrothianthrene toxicity and its long-term health effects.
合成方法
2,7-Dinitrothianthrene can be synthesized by several methods, including nitration of thianthrene with a mixture of nitric and sulfuric acids, and oxidation of 2,7-diaminothianthrene with nitric acid. The most commonly used method involves the nitration of thianthrene with a mixture of nitric and sulfuric acids, followed by recrystallization from organic solvents.
科学研究应用
2,7-Dinitrothianthrene has been extensively used in scientific research as a model compound for studying the environmental fate and toxicity of PAHs. It is also used as a reference standard for the identification and quantification of PAHs in environmental samples. 2,7-Dinitrothianthrene has been used to study the metabolism, genotoxicity, and carcinogenicity of PAHs in laboratory animals and human cells.
属性
CAS 编号 |
89844-71-3 |
|---|---|
产品名称 |
2,7-Dinitrothianthrene |
分子式 |
C12H6N2O4S2 |
分子量 |
306.3 g/mol |
IUPAC 名称 |
2,7-dinitrothianthrene |
InChI |
InChI=1S/C12H6N2O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H |
InChI 键 |
AYWQEIJJQYDOER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



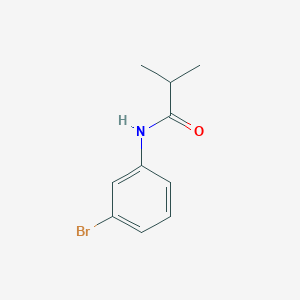
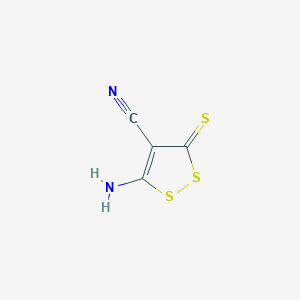

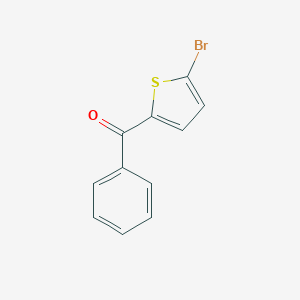
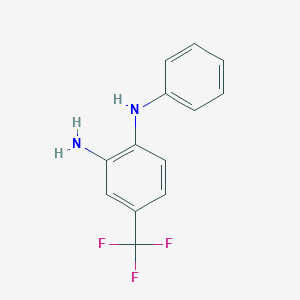
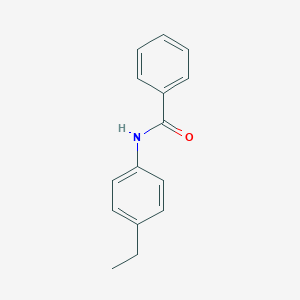
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
